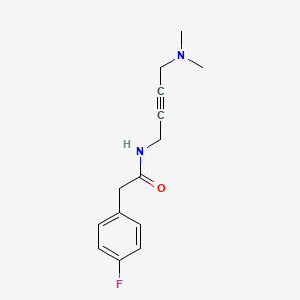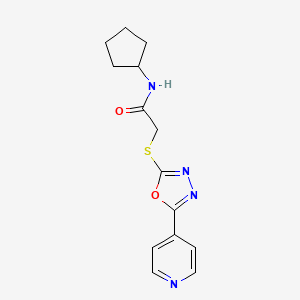![molecular formula C18H19N3O3S2 B2796222 N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide CAS No. 922990-91-8](/img/structure/B2796222.png)
N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
The synthesis of N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide typically involves the reaction of 4,7-dimethylbenzo[d]thiazole with tosylacetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The product is then purified using recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and neuroprotective agent.
Industry: It is used in the development of new materials and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammation and cancer progression. It may also interact with cellular receptors, leading to the modulation of signaling pathways that control cell growth and survival .
Comparaison Avec Des Composés Similaires
N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide can be compared with other thiazole derivatives such as:
- 4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylaniline
- N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
- N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. N’-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide is unique due to its specific tosylacetohydrazide moiety, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
N'-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-11-4-8-14(9-5-11)26(23,24)10-15(22)20-21-18-19-16-12(2)6-7-13(3)17(16)25-18/h4-9H,10H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJDJCCLSLSTOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC2=NC3=C(C=CC(=C3S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1-benzofuran-2-yl)propyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2796143.png)
![Methyl (E)-4-[[1-[(1-methylimidazol-2-yl)methyl]-2-oxopiperidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2796144.png)
![2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2796145.png)
acetate](/img/structure/B2796147.png)



![4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine](/img/structure/B2796154.png)
![2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine](/img/structure/B2796157.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2796158.png)
![N-([1,1'-Biphenyl]-4-yl)-1H-indole-3-carboxamide](/img/structure/B2796159.png)

